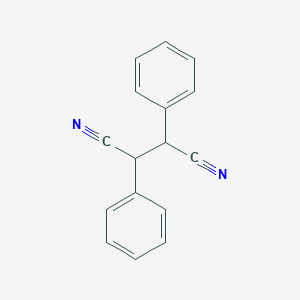

2,3-Diphenylbutanedinitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-diphenylbutanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-11-15(13-7-3-1-4-8-13)16(12-18)14-9-5-2-6-10-14/h1-10,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPHABUGXMBVHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934262 | |

| Record name | 2,3-Diphenylbutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15146-07-3, 5424-86-2 | |

| Record name | NSC117511 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC12494 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diphenylbutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | meso-1,2-Dicyano-1,2-diphenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Advantages:

-

High stereoselectivity (exclusive meso form).

-

Utilizes inexpensive and readily available starting materials.

Alternative Pathways and Catalytic Innovations

While the benzyl cyanide–benzaldehyde route remains predominant, emerging methodologies explore radical-initiated and solid-state reactions to enhance efficiency or enable scalability.

Radical-Initiated Coupling (Patent CN106083508A)

A Chinese patent discloses a radical-mediated synthesis of structurally related hydrocarbons, employing azo-bis-isobutyl cyanide (AIBN) as a radical initiator and ferrous acetate as a catalyst. Although this method targets 2,3-dimethyl-2,3-diphenylbutane, its principles could theoretically extend to dinitrile synthesis by substituting hydrocarbon precursors with nitrile analogues.

Reaction Parameters:

Limitations for Dinitrile Synthesis:

-

No direct evidence of applicability to this compound.

-

Requires validation with nitrile-containing substrates.

Continuous Flow Photoreactors (RSC Advances, 2024)

Recent advancements in photochemical synthesis highlight the potential of inline crystallization and pulsed flow reactors for producing sterically hindered nitriles. While applied to d,l-2,4-dimethyl-3-oxo-2,4-diphenylpentanedinitrile , this technology offers insights into scaling this compound production:

-

Space-Time Yield (STY) : Achieved 3.6 kg h m for pentanedinitrile derivatives.

-

Solid-State Reactivity : Confinement in crystalline matrices minimizes side reactions, improving regiospecificity.

Structural and Spectroscopic Characterization

Post-synthesis analysis of this compound confirms its meso configuration through combined spectroscopic and computational methods:

Nuclear Magnetic Resonance (NMR)

X-ray Crystallography

Single-crystal studies reveal a centrosymmetric structure with phenyl groups occupying equatorial positions, consistent with the meso form.

Computational Validation

Density functional theory (DFT) calculations corroborate the RS diastereomer as the most stable configuration, albeit with minimal energy differences (~4.3 kJ mol) compared to the SS form.

Industrial-Scale Considerations

Catalyst Recycling and Waste Management

The patent CN106083508A emphasizes raw material recyclability and zero aqueous waste , principles applicable to dinitrile synthesis. For instance:

-

Unreacted benzyl cyanide and benzaldehyde can be recovered via distillation.

-

Sodium cyanide residues are neutralized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenylbutanedinitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the nitrile groups can yield primary amines.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be used for reduction.

Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.

Major Products

Oxidation: 2,3-Diphenylbutanedicarboxylic acid.

Reduction: 2,3-Diphenylbutanediamine.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis of Chiral Compounds

One of the primary applications of 2,3-diphenylbutanedinitrile is in the synthesis of chiral compounds. It serves as a precursor or intermediate in the production of various chiral building blocks, which are essential in pharmaceutical chemistry. For instance, it has been utilized in studies involving enzymatic resolution procedures that yield optically active aziridines with high enantiomeric excesses . These aziridines are crucial for synthesizing antiviral drugs like oseltamivir and tamiflu .

Photochemical Reactions

The compound's unique structure allows it to participate in photochemical reactions, particularly photodecarbonylation processes. Recent studies have demonstrated its effectiveness in solid-state photochemical transformations, leading to high regio- and enantiospecificity . The photodecarbonylation of this compound has been optimized using continuous flow reactors combined with inline crystallization setups, enhancing scalability and efficiency . This method is particularly advantageous for producing valuable chemical intermediates in a sustainable manner.

Catalytic Applications

This compound has also been explored as a catalyst or catalyst precursor in various organic reactions. Its ability to stabilize reactive intermediates makes it a suitable candidate for facilitating reactions that require precise control over stereochemistry . The compound's low symmetry allows it to engage effectively with other reactants, promoting desired reaction pathways while minimizing side products.

Material Science

In material science, this compound is investigated for its potential use in creating advanced materials such as phthalocyanines and other complex organic frameworks. Its derivatives are being studied for applications in electronic devices due to their unique optical and electrical properties . The cross-cyclotetramerization reactions involving this compound lead to the formation of novel materials with applications ranging from sensors to light-emitting devices.

Biofuel Production

Recent research has explored the use of this compound in biofuel production through hydrothermal liquefaction (HTL) processes. Studies indicate that HTL can convert biomass into bio-oils rich in phenolic compounds and ketones, which can be further upgraded into renewable fuels . The integration of this compound into these processes could enhance the efficiency and yield of biofuel production.

Comprehensive Data Table

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Chiral Synthesis | Precursor for chiral compounds such as aziridines | High enantiomeric excesses achieved in drug synthesis |

| Photochemical Reactions | Involved in solid-state photodecarbonylation | High regio- and enantiospecificity; scalable processes |

| Catalytic Applications | Acts as a catalyst or precursor for organic reactions | Stabilizes reactive intermediates |

| Material Science | Used in creating advanced organic materials | Development of electronic devices |

| Biofuel Production | Explored for use in hydrothermal liquefaction processes | Enhanced bio-oil yields from biomass |

Case Studies and Research Findings

- Enzymatic Resolution : Research demonstrated that this compound could be effectively used to produce optically active aziridines via enzymatic resolution using Candida Antarctica Lipase B, achieving enantiomeric excesses up to 99% .

- Photochemical Optimization : A study highlighted the successful optimization of photodecarbonylation reactions using continuous flow reactors, resulting in yields of up to 80% after only 80 minutes of irradiation .

- Biofuel Efficiency : Investigations into HTL processes showed that biomass conversion using this compound could yield bio-oils with significantly reduced heavy metal content and improved quality for renewable fuel applications .

Mechanism of Action

The mechanism of action of 2,3-diphenylbutanedinitrile depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile groups are reduced to primary amines through the transfer of electrons from the reducing agent to the nitrile carbon, followed by protonation . The molecular targets and pathways involved vary based on the reaction conditions and the reagents used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 2,3-diphenylbutanedinitrile and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 5424-86-2 | C₁₆H₁₂N₂ | 232.28 | Two phenyl groups on C2 and C3 of dinitrile |

| 2,3-Dicyanohydroquinone | 4733-50-0 | C₈H₄N₂O₂ | 176.13 | Hydroquinone core with cyano groups at C2/C3 |

| α-Phenylcinnamonitrile | 2510-95-4 | C₁₅H₁₁N | 205.26 | Benzyl cyanide derivative with α-phenyl group |

| 2,3-Diphenyl-2,3-butanediol | 1636-34-6 | C₁₆H₁₈O₂ | 242.32 | Diol with phenyl groups on C2 and C3 |

Key Observations :

- This compound and 2,3-Dicyanohydroquinone both feature dual cyano groups but differ in their core structures (aliphatic vs. aromatic). This distinction impacts their electronic properties and reactivity .

- α-Phenylcinnamonitrile serves as a precursor in the synthesis of this compound, highlighting its role in radical-mediated dimerization reactions .

- 2,3-Diphenyl-2,3-butanediol shares phenyl substitution but lacks nitrile functionality, rendering it more polar and less reactive toward nucleophiles .

Physical and Chemical Properties

| Property | This compound | 2,3-Dicyanohydroquinone | α-Phenylcinnamonitrile |

|---|---|---|---|

| Melting Point | Not reported (crystalline) | >250°C (decomposes) | 60–62°C (lit.) |

| Solubility | Soluble in acetone, ether | Limited solubility in water | Soluble in organic solvents |

| Reactivity | Radical dimerization | Electrophilic substitution | Radical initiation |

Analysis :

- The high thermal stability of 2,3-Dicyanohydroquinone (decomposition >250°C) contrasts with the lower melting point of α-Phenylcinnamonitrile, reflecting differences in aromatic stabilization and hydrogen bonding .

- This compound exhibits solubility in non-polar solvents, aligning with its aliphatic dinitrile structure, whereas the hydroquinone derivative’s solubility is constrained by its polar hydroxyl groups .

This compound

- Reactivity : Participates in cycloaddition reactions and serves as a ligand in coordination chemistry due to its electron-withdrawing nitrile groups.

- Applications : Used in the synthesis of heterocyclic compounds and as a precursor for high-performance polymers .

2,3-Dicyanohydroquinone

- Reactivity : Undergoes electrophilic substitution at the hydroxyl groups, enabling functionalization for pharmaceuticals and dyes.

- Applications : Explored in electrochemical sensors and as a building block for organic semiconductors .

α-Phenylcinnamonitrile

- Reactivity : Acts as a radical initiator in polymerization and dimerization reactions.

- Applications : Intermediate in agrochemicals and pharmaceuticals .

Biological Activity

2,3-Diphenylbutanedinitrile is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its significance in various fields, including pharmacology and agriculture.

This compound is characterized by its two phenyl groups and dinitrile functional groups. Its chemical structure can be represented as follows:

This structure contributes to its unique interactions with biological systems.

Cytotoxic Effects

Another area of interest is the cytotoxic effects of dinitriles. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. For example, studies have shown that certain dinitriles can trigger cell death pathways in various cancer cell lines through oxidative stress mechanisms and DNA damage . While specific data on this compound remains sparse, these findings may imply similar activities.

Case Study 1: Induced Resistance in Plants

A study focusing on the application of related compounds in agricultural practices found that certain dinitriles could enhance disease resistance in crops. By spraying plants with specific dinitriles before pathogen exposure, researchers observed an upregulation of defense-related genes and enhanced resistance against fungal infections . This suggests that this compound could potentially serve as a biopesticide or plant growth enhancer.

Case Study 2: Genotoxicity Assessment

In evaluating the genotoxic potential of industrial chemicals similar to this compound, frameworks have been established to assess genetic damage risks. These frameworks emphasize the importance of understanding the mechanisms by which compounds induce genetic alterations . While specific data on this compound is not available, the methodologies applied in these studies could be adapted for future research on this compound.

Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Diphenylbutanedinitrile, and what experimental precautions are critical?

- Methodology : Two primary methods are documented. Method A involves a 1-liter three-necked flask equipped with a stirrer, condenser, and dropping funnel, using controlled heating and reflux conditions. Method B (not fully detailed here) may involve alternative catalysts or solvents. Key precautions include conducting reactions in a fume hood due to nitrile toxicity and monitoring exothermic reactions to prevent thermal runaway .

- Purification : Recrystallization from ethanol or acetone is recommended, with yields typically ranging from 60–75%. Ensure inert atmospheres (e.g., nitrogen) during isolation to avoid hydrolysis of the nitrile groups .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 4°C to prevent moisture absorption and degradation. Nitriles are prone to hydrolysis in humid conditions, forming carboxylic acids or amides, which can alter reactivity .

- Safety : Use nitrile gloves and eye protection. In case of exposure, follow protocols for nitrile-containing compounds: flush skin/eyes with water and seek medical attention. Waste must be segregated and disposed via certified chemical waste services .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Characterization :

- NMR : -NMR (CDCl) shows phenyl protons as multiplets (δ 7.2–7.5 ppm) and nitrile carbons at ~115–120 ppm in -NMR.

- IR : Strong absorption at ~2240 cm (C≡N stretch).

- MS : Molecular ion peak at m/z 260 (CHN) with fragmentation patterns confirming the diphenyl backbone .

Advanced Research Questions

Q. How can stereochemical outcomes in derivatives of this compound be analyzed?

- Stereochemical Analysis : Use X-ray crystallography to resolve crystal structures of derivatives. For dynamic systems, variable-temperature NMR can detect conformational changes. Computational modeling (DFT) predicts steric and electronic influences on stereoselectivity, validated against experimental data .

- Case Study : Compare with [2,3]-Wittig rearrangement studies, where stereoselectivity is influenced by transition-state stabilization. Similar principles may apply to nitrile-based systems .

Q. What strategies resolve contradictions in spectroscopic data during derivative synthesis?

- Data Cross-Validation : Combine multiple techniques (e.g., 2D-NMR, HRMS) to confirm structural assignments. For ambiguous peaks, isotopic labeling (e.g., -nitriles) can clarify signal origins.

- Contradiction Example : Discrepancies in -NMR nitrile shifts may arise from solvent polarity or hydrogen bonding. Repeat analyses in deuterated DMSO or toluene to assess solvent effects .

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Process Optimization :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance nitrile coupling efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, acetonitrile) versus non-polar (toluene) to balance reaction rate and byproduct formation.

- Scale-Up : Use continuous flow reactors to improve heat dissipation and reduce safety risks associated with batch processing .

Q. What are the metabolic or degradation pathways of this compound under physiological conditions?

- Degradation Studies : Incubate the compound in buffered solutions (pH 7.4) at 37°C and analyze products via LC-MS. Nitriles may hydrolyze to amides (via nitrilase enzymes) or undergo β-elimination under basic conditions. Compare with 2,3-Diphosphoglycerate metabolism studies for analogous degradation mechanisms .

Methodological Notes

- Synthesis References : For detailed protocols, consult Organic Syntheses (1952) DOI: 10.15227/orgsyn.032.0063 .

- Safety Compliance : Adhere to GB/T16483 and GB/T17519 standards for chemical handling and waste management .

- Data Reproducibility : Report solvent purity, temperature, and stirring rates explicitly to ensure reproducibility, as minor variations significantly impact nitrile reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.